ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 164410-88-2
VCID: VC21438228
InChI: InChI=1S/C19H21N5O4/c1-3-28-14(25)12-24-17(26)15-16(21(2)19(24)27)20-18-22(10-7-11-23(15)18)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3
SMILES: CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Molecular Formula: C19H21N5O4
Molecular Weight: 383.4g/mol

ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

CAS No.: 164410-88-2

Cat. No.: VC21438228

Molecular Formula: C19H21N5O4

Molecular Weight: 383.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate - 164410-88-2

Specification

CAS No. 164410-88-2
Molecular Formula C19H21N5O4
Molecular Weight 383.4g/mol
IUPAC Name ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Standard InChI InChI=1S/C19H21N5O4/c1-3-28-14(25)12-24-17(26)15-16(21(2)19(24)27)20-18-22(10-7-11-23(15)18)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3
Standard InChI Key SGDZXANYPBJOBI-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Canonical SMILES CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C

Introduction

Molecular Formula

The molecular formula of the compound is C18H16N4O4, indicating it contains 18 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.

Molecular Weight

The molecular weight of the compound is approximately 352.35 g/mol, calculated based on its molecular formula.

Structural Features

This compound belongs to the purine-based heterocyclic family and includes:

  • A purino[7,8-a]pyrimidine core.

  • Substituents such as a phenyl group at position 9, a methyl group at position 1, and an ethyl acetate functional group at position 2.

  • Two ketone groups (2,4-dioxo) contributing to its chemical reactivity.

Synthesis

The synthesis of ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate typically involves multi-step reactions starting from purine derivatives. Key steps include:

  • Cyclization: Formation of the purino[7,8-a]pyrimidine ring system through condensation reactions.

  • Substitution: Introduction of the phenyl group at position 9 and methylation at position 1.

  • Esterification: Addition of the ethyl acetate group at position 2 using standard esterification techniques.

These reactions often require catalysts or reagents such as acids or bases to facilitate bond formation.

Pharmaceutical Relevance

Compounds with purine-based structures are widely studied for their biological activity. This specific compound may exhibit:

  • Antiviral properties: Purine derivatives often target viral enzymes such as polymerases or proteases.

  • Anti-inflammatory effects: Related compounds have been shown to modulate inflammatory pathways.

  • Potential anticancer activity: Due to its structural similarity to nucleotides, it could interfere with DNA replication in rapidly dividing cells.

Research Use

This compound may serve as a scaffold for designing analogs in medicinal chemistry programs aimed at optimizing biological activity.

Mechanism of Action (Hypothetical)

Based on its structure:

  • The purino[7,8-a]pyrimidine core may mimic natural nucleotides and interact with enzymes like kinases or polymerases.

  • The phenyl group could enhance hydrophobic interactions with biological targets.

  • The ester group may be hydrolyzed in vivo to produce an active metabolite.

Limitations and Challenges

While promising, this compound's potential is limited by:

  • Lack of detailed experimental data on pharmacokinetics and toxicity.

  • Possible instability under physiological conditions due to hydrolysis of the ester bond.

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